BenchChemオンラインストアへようこそ!

Bicisate

Radiopharmaceutical Stability Kit Preparation Quality Control

Bicisate (ECD) is the preferred SPECT tracer for quantitative regional cerebral blood flow (rCBF) studies. It offers a linear uptake-flow relationship (r=0.88) with 133Xe, a high extraction factor (α=2.59) that minimizes backdiffusion corrections, and superior gray-to-white matter contrast (4:1). Its 8‑h post-reconstitution radiochemical stability (RCP 97.2% ± 0.7%) provides unmatched operational flexibility, enabling imaging up to 6 h post-injection and reducing scheduling constraints. Unlike 99mTc-HMPAO, 99mTc-bicisate delivers 98% stroke-localization specificity in subacute-to-chronic phases, making it the rational choice for multicenter trials and longitudinal CNS perfusion research.

Molecular Formula C12H24N2O4S2
Molecular Weight 324.5 g/mol
CAS No. 121251-02-3
Cat. No. B1666976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicisate
CAS121251-02-3
SynonymsBicisate; 
Molecular FormulaC12H24N2O4S2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CS)NCCNC(CS)C(=O)OCC
InChIInChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1
InChIKeyRZQNBTMGBODDSK-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bicisate (CAS 121251-02-3) for SPECT: A Technetium-99m-Labeled Cerebral Perfusion Imaging Agent


Bicisate (N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride) is a neutral, lipophilic ligand that rapidly crosses the intact blood-brain barrier (BBB) by passive diffusion after intravenous administration [1]. When complexed with Technetium-99m (99mTc), it forms the radiopharmaceutical 99mTc-bicisate (also known as 99mTc-ECD), which is a well-established tracer for measuring regional cerebral blood flow (rCBF) using single-photon emission computed tomography (SPECT) [2]. The compound is supplied as a sterile, non-pyrogenic kit (Neurolite®) for on-site radiolabeling and is indicated for use as an adjunct to conventional CT or MRI in the localization of stroke [3].

Why Generic Substitution Fails for Bicisate: Understanding Critical Differences in SPECT Brain Perfusion Tracers


Direct substitution of 99mTc-bicisate with other 99mTc-labeled brain perfusion agents like 99mTc-HMPAO (exametazime) is not scientifically justified due to significant differences in their pharmacokinetics, in vivo stability, brain retention mechanisms, and resultant image quality [1]. These two tracers are not bioequivalent; they demonstrate distinct regional distribution patterns in normal brain tissue and, critically, show discordant behavior in pathological states such as subacute stroke, where 99mTc-bicisate may underestimate or fail to detect reflow hyperemia, whereas 99mTc-HMPAO does not [2]. Furthermore, the radiochemical stability and the linearity of uptake relative to blood flow differ markedly, impacting quantitative accuracy and the time window for image acquisition [3].

Bicisate (99mTc-ECD) Quantitative Evidence Guide: Differentiating SPECT Performance vs. 99mTc-HMPAO and 133Xe


99mTc-Bicisate Exhibits Superior Radiochemical Stability vs. 99mTc-Exametazime (HMPAO) Kits

A comparative analysis of commercial kits revealed that 99mTc-bicisate (Neurolite®) achieves a substantially higher and more consistent radiochemical purity (RCP) compared to 99mTc-exametazime (HMPAO) kits. Specifically, the measured RCP for 99mTc-bicisate was 97.2% ± 0.7%, exceeding that of stabilized HMPAO (STABILISED CERETEC) at 91.6% ± 0.9% and unstabilized kits (BRAIN-SPECT KIT) at 87.8% ± 0.6% [1]. This high purity is maintained for a longer duration, with the kit demonstrating stability for 8 hours post-reconstitution compared to only 5 hours for the most stable HMPAO formulation [1].

Radiopharmaceutical Stability Kit Preparation Quality Control

99mTc-Bicisate Uptake is More Linear with Blood Flow vs. 99mTc-HMPAO, Reducing Backdiffusion Correction

Kinetic modeling from intracarotid injection studies in humans demonstrated that the conversion/clearance ratio (α = k3/k2) for 99mTc-bicisate is 2.59 (range 2.38-2.77), which is higher than that for 99mTc-HMPAO [1]. This higher α value indicates that the rate of intracellular trapping is faster relative to backdiffusion. Consequently, the uptake of 99mTc-bicisate as a function of blood flow is more linear than that of 99mTc-HMPAO, and less mathematical correction for backdiffusion is required for accurate flow quantification [1].

Cerebral Blood Flow Quantification Pharmacokinetic Modeling Tracer Kinetics

Brain Retention is Stereospecific: Only the L,L-Enantiomer of 99mTc-Bicisate is Metabolically Trapped

The brain retention mechanism of 99mTc-bicisate is critically dependent on stereochemistry. While both the L,L and D,D enantiomers demonstrate brain uptake, only the L,L form undergoes stereospecific de-esterification by brain esterases to form a hydrophilic monoacid metabolite that is selectively trapped within primate brain tissue [1]. In nonhuman primates, the L,L enantiomer achieved an initial brain retention of 4.7% of the injected dose with a washout half-life of greater than 24 hours, whereas the D,D enantiomer is not retained [2]. This contrasts with 99mTc-HMPAO, whose retention mechanism is based on glutathione-mediated conversion to a polar complex, which is less species-specific.

Stereochemistry Brain Metabolism Tracer Retention Mechanism

99mTc-Bicisate Demonstrates 98% Specificity for Localizing Ischemic Stroke in a Multicenter Trial

In a multicenter trial evaluating 148 subjects (107 stroke patients, 41 controls), SPECT imaging with 99mTc-bicisate (21.0 ± 2.5 mCi) demonstrated a high specificity of 98% for localizing perfusion defects associated with ischemic stroke, with a corresponding sensitivity of 86% and a Kappa concordance index (κ) of 0.75 (95% CI, 0.64-0.86) when compared to a final assessment using all clinical and diagnostic data except the 99mTc-bicisate SPECT results [1].

Ischemic Stroke Diagnostic Accuracy Clinical Trial

99mTc-Bicisate Uptake is Linearly Correlated with Gold-Standard 133Xe rCBF (r = 0.88), Validating Quantitative Use

A direct comparison of 99mTc-bicisate (ECD) uptake with regional cerebral blood flow (rCBF) measured by the gold-standard 133Xe SPECT technique showed a strong linear correlation. In a study involving normal volunteers and patients with flow abnormalities, the correlation coefficient (r) between ECD-derived rCBF and 133Xe rCBF was 0.88, with a slope of 0.83 and an intercept of 8.2 [1]. For well-demarcated lesions, the correlation was even stronger (r = 0.92) with a slope of 0.80, indicating a slight but consistent underestimation of lesion flow by 99mTc-bicisate [1].

Flow Quantification Correlation Study Validation

99mTc-Bicisate Provides Higher Brain Uptake and Gray-to-White Matter Contrast vs. 99mTc-HMPAO

Comparative data show that 99mTc-bicisate (ECD) yields a substantially higher percentage of the injected dose in the brain compared to 99mTc-HMPAO. Brain uptake for 99mTc-ECD is 4%–7% of the injected dose, while 99mTc-HMPAO achieves only 2%–3% [1]. This higher uptake contributes to a superior gray-matter-to-white-matter ratio of 4:1 for 99mTc-ECD, versus 2-3:1 for 99mTc-HMPAO, leading to better image contrast and lesion detection [1].

Image Quality Brain Uptake Contrast

Optimized Use-Cases for 99mTc-Bicisate (Neurolite®) Based on Quantitative Evidence


Quantitative Cerebral Blood Flow (CBF) Studies in Research and Clinical Trials

The linear relationship between 99mTc-bicisate uptake and 133Xe-measured rCBF (r=0.88) and the higher α value (2.59) compared to 99mTc-HMPAO, which reduces backdiffusion correction requirements, make 99mTc-bicisate a preferred tracer for quantitative CBF studies [1]. This is particularly valuable in longitudinal research or clinical trials monitoring perfusion changes in conditions like Alzheimer's disease, where accurate and reproducible flow quantification is essential.

SPECT Imaging in Subacute to Chronic Stroke for Lesion Localization and Mechanism Determination

The high specificity (98%) demonstrated in a multicenter stroke trial positions 99mTc-bicisate as a reliable adjunct to CT/MRI for confirming stroke location, especially in the subacute to chronic phases where perfusion deficits persist [2]. Its sensitivity profile (86% overall; 58% for lacunar strokes) also assists in differentiating between lacunar and nonlacunar stroke mechanisms, which has implications for secondary prevention strategies [2].

Routine Clinical SPECT Where Operational Flexibility and Image Quality are Prioritized

The superior radiochemical stability (8 hours post-reconstitution) and high RCP (97.2% ± 0.7%) of the 99mTc-bicisate kit provide greater operational flexibility in a busy nuclear medicine department compared to less stable HMPAO kits [3]. This, combined with higher brain uptake (4-7% ID) and better gray-to-white matter contrast (4:1), results in higher quality images that can be acquired over a wider time window (up to 6 hours post-injection), reducing scheduling constraints and improving patient throughput [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicisate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.